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molecular formula C6H4BrNOS B2410182 2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one CAS No. 957345-85-6

2-bromo-4H-thieno[2,3-c]pyrrol-6(5H)-one

Cat. No. B2410182
M. Wt: 218.07
InChI Key: DYOODSONLYUOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249123B2

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a reflux condenser, magnetic stirrer and nitrogen inlet was charged with 116f (900 mg, 4.12 mmol), potassium cyclopropyltrifluoroborate (733 mg, 4.95 mmol), cesium carbonate (4.03 g, 12.4 mmol), toluene (18 mL), water (1 mL). After bubbling nitrogen through the resulting suspension for 30 min, palladium(II) acetate (279 mg, 0.412 mmol) and n-butyldi-1-adamantylphosphine (222 mg, 0.618 mmol) were added, and the reaction mixture was heated at 100° C. for 14 h. After this time, the mixture was cooled to room temperature and diluted with ethyl acetate (150 mL) and water (30 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3×150 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography (silica, 0% to 5% methanol/methylene chloride) to afford a 35% yield (254 mg) of 116g as an off-white solid: mp 109-110° C.; 1H NMR (300 MHz, CDCl3) δ 6.72 (s, 1H), 6.08 (br s, 1H), 4.28 (s, 2H), 2.16 (m, 1H), 1.09 (m, 2H), 0.84 (m, 1H); MS (ESI+) m/z 180.1 (M+H).
Name
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
733 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
222 mg
Type
reactant
Reaction Step Three
Quantity
279 mg
Type
catalyst
Reaction Step Three
Name
Yield
35%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:10][C:5]2[C:6](=[O:9])[NH:7][CH2:8][C:4]=2[CH:3]=1.[CH:11]1([B-](F)(F)F)[CH2:13][CH2:12]1.[K+].C(=O)([O-])[O-].[Cs+].[Cs+].C(P(C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2)CCC>C(OCC)(=O)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1>[CH:11]1([C:2]2[S:10][C:5]3[C:6](=[O:9])[NH:7][CH2:8][C:4]=3[CH:3]=2)[CH2:13][CH2:12]1 |f:1.2,3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
BrC1=CC2=C(C(NC2)=O)S1
Name
Quantity
733 mg
Type
reactant
Smiles
C1(CC1)[B-](F)(F)F.[K+]
Name
cesium carbonate
Quantity
4.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
18 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
222 mg
Type
reactant
Smiles
C(CCC)P(C12CC3CC(CC(C1)C3)C2)C23CC1CC(CC(C2)C1)C3
Name
Quantity
279 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round-bottomed flask equipped with a reflux condenser, magnetic stirrer and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
After bubbling nitrogen through the resulting suspension for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica, 0% to 5% methanol/methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC2=C(C(NC2)=O)S1
Measurements
Type Value Analysis
AMOUNT: MASS 254 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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